2,3-Dichloro-4-propoxyphenylboronic acid
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Description
“2,3-Dichloro-4-propoxyphenylboronic acid” is a chemical compound with the molecular formula C9H11BCl2O3 . It has a molecular weight of 248.9 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with two chlorine atoms, a propoxy group, and a boronic acid group . The InChI code for this compound is 1S/C9H11BCl2O3/c1-2-5-15-7-4-3-6 (10 (13)14)8 (11)9 (7)12/h3-4,13-14H,2,5H2,1H3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 248.9 . Further properties such as melting point, boiling point, solubility, and others may be found in specialized chemical databases or literature.
Safety and Hazards
The specific safety and hazard information for “2,3-Dichloro-4-propoxyphenylboronic acid” is not provided in the available resources. As with all chemicals, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation, a process where it transfers its organic group to a metal, typically palladium . This reaction is facilitated by a base and occurs under mild, functional group tolerant conditions . The result is the formation of a new carbon-carbon bond, linking two previously separate organic groups .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials . The products of these reactions can influence a variety of biochemical pathways depending on their structure and function .
Result of Action
The products of suzuki-miyaura cross-coupling reactions can have a wide range of effects depending on their structure and function .
Action Environment
The action of 2,3-Dichloro-4-propoxyphenylboronic acid, like many chemical reactions, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals . In the context of Suzuki-Miyaura cross-coupling reactions, the choice of solvent, base, and catalyst can significantly impact the reaction’s efficiency and selectivity .
Properties
IUPAC Name |
(2,3-dichloro-4-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BCl2O3/c1-2-5-15-7-4-3-6(10(13)14)8(11)9(7)12/h3-4,13-14H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHPWLJZKVUWHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCCC)Cl)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BCl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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